Crystal Engineering: Distinct Packing Motifs in 5,15-Di-p-tolylporphyrin vs. Tetraphenylporphyrin
The crystallographic structure of cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin (1-Co), a derivative of 5,15-di-p-tolylporphyrin, was directly compared to cobalt(II) meso-tetraphenylporphyrin (CoTPP) [1]. The 1-Co structure uniquely reveals a CH2Cl2 solvent molecule engaged in C-H···π interactions with the π-system of one tolyl group and Co(II)···π interactions with the porphyrin ring, which are not observed in the CoTPP crystal packing. This specific interaction network drives a different crystal packing and is a direct consequence of the tolyl group's steric and electronic properties in the diarylporphyrin framework.
| Evidence Dimension | Crystal packing interactions |
|---|---|
| Target Compound Data | Cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin (1-Co) exhibits C-H···π interactions with CH2Cl2 and Co(II)···π (porphyrin ring) interactions [1]. |
| Comparator Or Baseline | Cobalt(II) meso-tetraphenylporphyrin (CoTPP) does not exhibit the same CH2Cl2-mediated C-H···π and Co(II)···π interactions [1]. |
| Quantified Difference | Qualitative but definitive: Unique, comparator-absent intermolecular interactions directly observed via X-ray diffraction. |
| Conditions | Single-crystal X-ray diffraction analysis of crystals obtained by slow diffusion of n-hexane into a concentrated CH2Cl2 solution [1]. |
Why This Matters
For researchers designing solid-state materials, catalysts, or sensors where molecular packing dictates function, the distinct crystal structure of 5,15-di-p-tolylporphyrin-based systems offers a non-interchangeable scaffold compared to TPP.
- [1] Dimé, A. K. D., Cattey, H., Lucas, D., & Devillers, C. H. (2021). Crystallographic and (spectro)electrochemical characterizations of cobalt(II) 10-phenyl-5,15-di-p-tolylporphyrin. Journal of Molecular Structure, 1226, 129321. View Source
